Perphenazine

Description

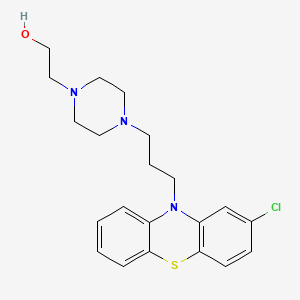

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCVKNLCSQQDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023441 | |

| Record name | Perphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

278-281 °C at 1.00E+00 mm Hg, BP: 214-218 °C at 0.15 mm Hg; 278-281 at 1 mm Hg | |

| Record name | Perphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility (mg/mL): ethanol 153; acetone 82; practically insoluble in sesame oil, In water, 2.83X10-2 g/L (28.3 mg/L) at 24 °C, 2.37e-02 g/L | |

| Record name | Perphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, White to creamy-white powder | |

CAS No. |

58-39-9 | |

| Record name | Perphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perphenazine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | perphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | perphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perphenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTA7XXY4EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 °C, Crystals from alcohol, MP: 225-226 °C /Dihydrochloride/ | |

| Record name | Perphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perphenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3379 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Perphenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Perphenazine

For Researchers, Scientists, and Drug Development Professionals

Perphenazine is a potent typical antipsychotic agent belonging to the piperazinyl phenothiazine class of drugs.[1] It is primarily utilized in the management of psychotic disorders, such as schizophrenia, and for the control of severe nausea and vomiting.[2] Chemically, it is about ten times more potent than chlorpromazine at the dopamine D2 receptor.[1] This guide provides a detailed overview of its synthesis, chemical properties, and analytical methodologies.

Chemical and Physical Properties

Perphenazine is a crystalline solid, appearing as a white to creamy-white powder.[3] It is sensitive to light and possesses a bitter taste.[3][4] The key physicochemical properties of perphenazine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | [3] |

| CAS Number | 58-39-9 | [3] |

| Molecular Formula | C₂₁H₂₆ClN₃OS | [3] |

| Molecular Weight | 403.97 g/mol | [4] |

| Appearance | White to creamy-white crystalline powder | [3] |

| Melting Point | 94-100 °C | [4] |

| Boiling Point | 278-281 °C at 1 mm Hg | [3][4] |

| Water Solubility | 28.3 mg/L at 24 °C (Practically insoluble) | [3][5] |

| Other Solubilities | Freely soluble in methylene chloride; Soluble in ethanol (153 mg/mL) and acetone (82 mg/mL).[4][5] | [4][5] |

| pKa | 7.8 (at 24 °C) | [6] |

| LogP | 4.2 | [3] |

Synthesis Pathway

The most common industrial synthesis of perphenazine is a two-step process. It begins with the N-alkylation of 2-chlorophenothiazine to introduce a propyl chloride side chain, followed by a condensation reaction with 1-(2-hydroxyethyl)piperazine.

Experimental Protocols

Synthesis Protocols

Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate)

This procedure details the N-alkylation of 2-chlorophenothiazine using 1-bromo-3-chloropropane.[7]

-

Reagents and Equipment:

-

2-Chlorophenothiazine

-

1-Bromo-3-chloropropane

-

Sodium hydride (NaH), 55% dispersion in oil

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Column chromatography setup (Silica gel, Hexane-EtOAc solvent system)

-

-

Methodology:

-

Suspend sodium hydride (2.88 molar equivalents) in DMF inside a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 2-chlorophenothiazine (1.0 molar equivalent) in DMF to the suspension, followed by the dropwise addition of 1-bromo-3-chloropropane (2.1 molar equivalents).[7]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[7]

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of brine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water (3x) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue (a pale yellow oil) by column chromatography on silica gel, eluting with a hexane-EtOAc (100:1 v/v) gradient to yield the pure intermediate, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.[7]

-

Step 2: Synthesis of Perphenazine (Final Product)

This procedure describes the condensation of the previously synthesized intermediate with 1-(2-hydroxyethyl)piperazine.[8]

-

Reagents and Equipment:

-

2-chloro-10-(3-chloropropyl)-10H-phenothiazine

-

1-(2-Hydroxyethyl)piperazine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle

-

-

Methodology:

-

Combine 2-chloro-10-(3-chloropropyl)phenothiazine (1.0 molar equivalent), 1-(2-hydroxyethyl)piperazine, potassium carbonate (as a base), and toluene in a round-bottom flask.[8]

-

Heat the stirred mixture to reflux and maintain this temperature for approximately 5 hours.[8]

-

After cooling to room temperature, add water to the mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization to yield perphenazine.[8]

-

Analytical Methods for Purity and Quantification

Accurate determination of perphenazine in bulk materials, pharmaceutical formulations, and biological samples is critical for quality control and pharmacokinetic studies.

1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly used for the analysis of perphenazine.

-

Instrumentation: HPLC system with UV detector.

-

Column: Microsorb-CN, or a modern equivalent like a C18 column (e.g., Phenomenex Gemini C18, 5µm, 4.6x250mm).[9][10]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and an aqueous buffer, such as 85:15 (v/v) methanol/0.005 M ammonium acetate buffer or 65:35 (v/v) methanol/TEA buffer.[9][10]

-

Procedure: A standard solution of perphenazine is prepared in the mobile phase. The sample is appropriately diluted and filtered before injection. The concentration is determined by comparing the peak area of the sample to that of the standard. The retention time for perphenazine is typically between 2 and 11 minutes depending on the specific method.[9][11]

2. Spectrophotometry

A UV-Vis spectrophotometric method can be employed for quantification, often after a derivatization step to enhance selectivity.[12]

-

Principle: Perphenazine is oxidized to its corresponding sulfoxide using an oxidizing agent like diperoxyazelaic acid. The resulting sulfoxide has a distinct UV absorbance profile that can be measured.[12]

-

Derivatizing Agent: Diperoxyazelaic acid.[12]

-

Wavelength: The absorbance of the resulting sulfoxide is measured at its λmax.

-

Linearity: The method has been shown to be linear in the concentration range of 1-40 µg/mL.[12]

-

Application: This method is suitable for determining perphenazine content in pharmaceutical tablets, as common excipients do not interfere with the measurement.[12]

3. Titration

For bulk drug substance, a non-aqueous titration can be used for assay.

-

Methodology: The sample is dissolved in a suitable non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.[13] This method provides a reliable determination of the total base content, corresponding to the perphenazine concentration.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perphenazine [drugfuture.com]

- 5. PERPHENAZINE CAS#: 58-39-9 [m.chemicalbook.com]

- 6. 58-39-9 CAS MSDS (PERPHENAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 8. PERPHENAZINE | 58-39-9 [chemicalbook.com]

- 9. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sierrajournals.com [sierrajournals.com]

- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

The Advent of a Potent Antipsychotic: A Technical History of Perphenazine

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and seminal research into the phenothiazine antipsychotic, Perphenazine.

Abstract

Perphenazine, a piperazinyl phenothiazine derivative, emerged in the mid-1950s as a potent antipsychotic agent, representing a significant advancement in the pharmacological management of schizophrenia and other psychotic disorders. Its discovery was part of the broader exploration of phenothiazine compounds following the revolutionary introduction of chlorpromazine. This technical guide delineates the history of Perphenazine's development, from its chemical synthesis to its foundational preclinical and clinical evaluations. It provides a detailed examination of its mechanism of action, focusing on its high affinity for the dopamine D2 receptor, and presents key quantitative data from early clinical studies in a structured format. Methodological details of pivotal experiments are included to provide a comprehensive understanding of the scientific rigor of the time. Visual representations of its synthesis, proposed discovery workflow, and primary signaling pathway are provided to elucidate the core concepts of its development.

Discovery and Historical Context

The discovery of Perphenazine is rooted in the success of chlorpromazine, the first effective neuroleptic drug, which was synthesized in 1950. Chlorpromazine's profound impact on psychiatric medicine spurred a wave of research into other phenothiazine derivatives.[1] The goal was to identify compounds with improved potency and a more favorable side-effect profile. Perphenazine was synthesized as part of this intensive research effort. While the exact serendipitous moment of its discovery is not as well-documented as that of chlorpromazine, its development followed a logical progression of medicinal chemistry, aiming to modify the phenothiazine core to enhance its therapeutic properties. It was first marketed in the United States as Trilafon in 1957 by Schering Corporation.[2]

The development of Perphenazine and other early antipsychotics occurred in an era where the understanding of their mechanism of action was still evolving. The prevailing hypothesis centered on the observation that these drugs induced a state of "neurolepsis," characterized by psychomotor slowing and affective indifference, without causing a loss of consciousness.[1] The connection to dopamine receptor antagonism would be more firmly established in the following decades.

Chemical Synthesis

Perphenazine is a member of the piperazinyl class of phenothiazines. The synthesis of Perphenazine involves the alkylation of 2-chlorophenothiazine with a piperazine-containing side chain. While the original proprietary synthesis details are not fully public, a general and plausible synthetic route, based on established phenothiazine chemistry, is outlined below.

General Synthetic Pathway

The synthesis of Perphenazine can be conceptualized in two main stages: the formation of the phenothiazine nucleus and the subsequent attachment of the N-substituted piperazine side chain.

Caption: A simplified schematic of the key reactants in Perphenazine synthesis.

Experimental Protocol (Hypothesized from Period Literature)

-

Step 1: Synthesis of the Piperazine Side Chain. 1-(2-Hydroxyethyl)piperazine is reacted with a dihaloalkane, such as 1-bromo-3-chloropropane, in the presence of a base to yield the intermediate N-(3-chloropropyl)-N'-(2-hydroxyethyl)piperazine. The reaction would typically be carried out in an inert solvent like toluene.

-

Step 2: Alkylation of 2-Chlorophenothiazine. 2-Chlorophenothiazine is deprotonated at the nitrogen atom using a strong base, such as sodium amide in liquid ammonia, to form the corresponding anion. This nucleophilic anion is then reacted with the previously synthesized piperazine side chain intermediate. The chloride on the propyl group is displaced by the phenothiazine nitrogen, forming the final Perphenazine molecule.

-

Step 3: Purification. The crude Perphenazine is then purified, likely through a series of extractions and recrystallization from a suitable solvent like ethanol, to yield the final product.

Preclinical Evaluation

In the 1950s, the preclinical screening of potential antipsychotic drugs relied on a battery of behavioral and pharmacological tests in animals. These tests were designed to identify compounds that produced effects similar to chlorpromazine, which was the benchmark for neuroleptic activity.

Experimental Protocols for Antipsychotic Screening (Circa 1950s)

-

Conditioned Avoidance Response (CAR): This was a key screening method. Rodents were trained to avoid an aversive stimulus (e.g., an electric shock) by responding to a preceding signal (e.g., a light or a sound). Potential antipsychotics, like Perphenazine, were expected to suppress the conditioned avoidance response at doses that did not impair the unconditioned escape response. This selective inhibition was thought to reflect the "tranquilizing" and "indifference-inducing" properties observed in patients.

-

Apomorphine-Induced Stereotypy: Apomorphine is a dopamine agonist that induces stereotyped behaviors in rodents, such as compulsive gnawing, licking, and sniffing. The ability of a compound to antagonize these behaviors was considered an indicator of its dopamine-blocking activity.

-

Catalepsy Test: The induction of catalepsy, a state of motor rigidity and immobility, was another hallmark of early neuroleptics. While now understood as an extrapyramidal side effect, it was initially considered a marker of neuroleptic potency. The "bar test," where the animal's forepaws are placed on a raised bar, was commonly used to assess the cataleptic state.

The likely preclinical development workflow for Perphenazine is illustrated in the following diagram:

References

A Deep Dive into Perphenazine Formulations: A Technical Guide to Perphenazine Hydrochloride and Perphenazine Enanthate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core properties of perphenazine hydrochloride and perphenazine enanthate. Perphenazine, a potent first-generation antipsychotic of the phenothiazine class, is utilized in these two distinct formulations to cater to different clinical needs, primarily in the management of schizophrenia and other psychotic disorders. This document delves into their chemical structures, physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Core Properties: A Comparative Analysis

Perphenazine hydrochloride is the water-soluble salt form of perphenazine, typically administered orally. In contrast, perphenazine enanthate is a long-acting injectable (LAI) prodrug, where perphenazine is esterified with enanthic acid. This structural modification renders the molecule more lipophilic, allowing for its slow release from an oily vehicle following intramuscular injection.

Chemical and Physical Properties

The fundamental differences in the chemical structures of perphenazine hydrochloride and perphenazine enanthate give rise to distinct physical and chemical properties, which are summarized in the table below.

| Property | Perphenazine Hydrochloride | Perphenazine Enanthate |

| Chemical Formula | C₂₁H₂₇Cl₂N₃OS | C₂₈H₃₈ClN₃O₂S |

| Molecular Weight | 440.4 g/mol | 516.14 g/mol |

| Appearance | White to creamy-white powder | - |

| Solubility | Soluble in water | Practically insoluble in water; formulated in sesame oil |

| Route of Administration | Oral | Intramuscular |

| Formulation | Tablets | Oily solution for injection |

Pharmacokinetic Profile

The route of administration and formulation differences between perphenazine hydrochloride and perphenazine enanthate lead to vastly different pharmacokinetic profiles. The oral hydrochloride formulation provides rapid absorption and is suitable for acute treatment and dose titration, while the enanthate ester offers a long-acting profile, beneficial for maintenance therapy and improving treatment adherence.

| Parameter | Perphenazine Hydrochloride (Oral) | Perphenazine Enanthate (Intramuscular) |

| Bioavailability | Approximately 40%[1] | Not directly applicable (prodrug) |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 2-3 days[2] |

| Elimination Half-life (t½) | 8-12 hours (up to 20 hours)[1] | 4-7 days[2] |

| Dosing Frequency | 2-3 times daily[1] | Every 1-4 weeks[3] |

| Metabolism | Extensive first-pass metabolism in the liver | Slow hydrolysis to active perphenazine |

Mechanism of Action: Dopamine D2 Receptor Antagonism

The therapeutic effects of perphenazine are primarily attributed to its potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[4] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, perphenazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Dopamine D2 Receptor Signaling Pathway

The binding of dopamine to its D2 receptor, a G protein-coupled receptor (GPCR), typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Perphenazine, as an antagonist, blocks this interaction, thereby modulating downstream signaling cascades.

Experimental Protocols

The quantification of perphenazine in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Quantification of Perphenazine in Plasma by HPLC

This protocol outlines a typical reversed-phase HPLC method for the determination of perphenazine in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., amitriptyline).

-

Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

-

Extract the analytes with an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex and centrifuge the sample.

-

Separate and evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).[6]

-

Injection Volume: 20-100 µL.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of perphenazine to the internal standard against the concentration of the standards.

-

Determine the concentration of perphenazine in the plasma samples from the calibration curve.

Experimental Workflow for Comparative Bioavailability Studies

A typical workflow for a clinical trial comparing the bioavailability of oral perphenazine hydrochloride and intramuscular perphenazine enanthate is depicted below.

Conclusion

Perphenazine hydrochloride and perphenazine enanthate represent two strategically important formulations of a well-established antipsychotic agent. The hydrochloride salt, with its rapid oral absorption, is suited for acute management and dose adjustments. In contrast, the enanthate ester provides a long-acting depot formulation that ensures sustained therapeutic concentrations, thereby enhancing treatment adherence in patients requiring long-term maintenance therapy. The choice between these formulations is a critical clinical decision based on the patient's therapeutic needs, adherence history, and treatment setting. A thorough understanding of their distinct chemical, physical, and pharmacokinetic properties, as outlined in this guide, is paramount for researchers and drug development professionals working to optimize antipsychotic therapies.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. Perphenazine enanthate - Wikipedia [en.wikipedia.org]

- 3. Perphenazine and Perphenazine Decanoate (Chapter 9) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Perphenazine in the central nervous system

An In-depth Technical Guide on the Pharmacodynamics of Perphenazine in the Central Nervous System

Introduction

Perphenazine is a typical antipsychotic agent belonging to the piperazinyl phenothiazine class of drugs.[1][2] It has been utilized in clinical practice for several decades for the management of psychotic disorders, primarily schizophrenia, and for the control of severe nausea and vomiting.[1][3][4] As a first-generation antipsychotic, its therapeutic efficacy is predominantly attributed to its potent antagonism of dopamine D2 receptors within the central nervous system (CNS).[5][6][7] However, its complex pharmacodynamic profile involves interactions with a multitude of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[3][8] This document provides a detailed examination of the pharmacodynamics of perphenazine, focusing on its molecular mechanisms of action, receptor binding affinities, and the resultant signaling cascades in the CNS.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for perphenazine's antipsychotic effect is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][5][9] In psychotic conditions such as schizophrenia, hyperactivity of these dopaminergic pathways is thought to underlie the positive symptoms (e.g., hallucinations, delusions).[3][7] By acting as a potent antagonist at D2 receptors, perphenazine inhibits the activity of these pathways, leading to a reduction in psychotic symptoms.[1][3] Perphenazine is considered a medium-to-high potency antipsychotic, being approximately 10 to 15 times more potent than chlorpromazine.[1] Its binding affinity for the D2 receptor is among the strongest of all antipsychotics.[10]

However, this D2 receptor blockade is not limited to the mesolimbic system. Antagonism in the nigrostriatal pathway is associated with the emergence of extrapyramidal symptoms (EPS), which are drug-induced movement disorders.[7][10] Furthermore, D2 receptor blockade in the chemoreceptor trigger zone and vomiting center of the brainstem is the mechanism behind its potent anti-emetic effects.[1][11]

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Perphenazine competitively blocks dopamine from binding to the D2 receptor, thereby preventing this inhibitory signaling cascade.

Multi-Receptor Binding Profile

Perphenazine's pharmacodynamic profile is characterized by its affinity for a wide range of neurotransmitter receptors beyond the D2 receptor. This promiscuity accounts for its complex spectrum of therapeutic actions and adverse effects.[3][8][12] It exhibits significant antagonistic activity at serotonin, alpha-adrenergic, histamine, and to a lesser extent, muscarinic cholinergic receptors.[3][8][13]

Quantitative Receptor Binding Data

The binding affinity of a drug for a receptor is typically quantified by the inhibition constant (Ki) or the affinity constant (Kf), with a lower value indicating a stronger binding affinity. The following table summarizes the reported binding affinities of perphenazine for various CNS receptors.

| Receptor Target | Binding Affinity (Ki or Kf, nM) | Reference(s) |

| Dopamine D2 | 0.14 (Kf) - 0.56 (Ki) | [10][14] |

| Dopamine D3 | 0.43 (Ki) | [14] |

| Serotonin 5-HT2A | 6 (Ki) | [14] |

| Alpha-1A Adrenergic | Binding confirmed, specific Ki not consistently reported | [14] |

| Histamine H1 | Binding confirmed, specific Ki not consistently reported | [3] |

| Muscarinic Cholinergic | Moderate affinity | [8] |

Note: Ki and Kf values can vary between studies depending on the experimental conditions and tissue preparations used.

Downstream Signaling Cascades of Secondary Targets

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential benefits for negative symptoms and cognition.[3][15] Perphenazine's affinity for 5-HT2A receptors, while lower than for D2, may contribute to its overall clinical profile.[14][16]

-

Alpha-1 Adrenergic Receptor Antagonism: Perphenazine's blockade of alpha-1 adrenergic receptors is significant.[1][12] These receptors are coupled to Gq proteins, which activate the phosphatidylinositol-calcium second messenger system.[1][8] Antagonism of this pathway can lead to vasodilation and is responsible for side effects such as orthostatic hypotension and sedation.[3]

-

Histamine H1 Receptor Antagonism: Perphenazine is a potent H1 receptor antagonist.[3][17][18] This action is the primary reason for its sedative and hypnotic effects and can also contribute to weight gain.[3]

-

Muscarinic Cholinergic Receptor Antagonism: Perphenazine has moderate anticholinergic effects.[8][12] Blockade of these receptors can lead to common side effects like dry mouth, blurred vision, constipation, and urinary retention.[6]

Experimental Protocols: Receptor-Ligand Binding Assay

Determining the binding affinity (Ki) of a compound like perphenazine is crucial for understanding its pharmacodynamic profile. A standard method for this is the competitive radioligand binding assay.

General Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., perphenazine) to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor.

-

Preparation of Reagents:

-

Receptor Source: A preparation of cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., human D2 receptor expressed in HEK293 cells) is prepared.[16][19] The total protein concentration is determined.

-

Radioligand: A specific ligand for the target receptor, labeled with a radioisotope (e.g., 3H-spiperone for D2 receptors), is selected. It is used at a constant concentration, typically at or below its Kd value.

-

Test Compound: Perphenazine is serially diluted to create a range of concentrations to be tested.

-

Buffer: An appropriate binding buffer is prepared to maintain pH and ionic strength, optimizing receptor-ligand interaction.

-

-

Incubation:

-

The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for control wells) are combined in assay tubes or plates.

-

A separate set of tubes containing a high concentration of a known unlabeled ligand is included to determine non-specific binding (NSB).

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[20]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapidly separating the receptor-bound radioligand from the free radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through glass fiber filters.[20] The receptors and their bound ligands are trapped on the filter, while the free ligand passes through.

-

The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity trapped on each filter is measured using a scintillation counter, which quantifies the amount of bound radioligand.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound (perphenazine).

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of perphenazine that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Conclusion

The pharmacodynamics of perphenazine in the central nervous system are complex, extending beyond its primary function as a potent dopamine D2 receptor antagonist. Its therapeutic efficacy in treating psychosis is firmly rooted in this D2 blockade. However, its interactions with serotonergic, adrenergic, histaminergic, and cholinergic receptors create a broad pharmacological footprint. This multi-receptor profile is critical in defining its full range of clinical effects, including its anti-emetic properties, as well as its characteristic side effects such as extrapyramidal symptoms, sedation, and orthostatic hypotension. A thorough understanding of this intricate receptor interaction profile, quantified through methodologies like receptor binding assays, is essential for researchers and drug development professionals seeking to optimize antipsychotic therapies and develop novel agents with improved efficacy and tolerability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Perphenazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 8. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Perphenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scholars.northwestern.edu [scholars.northwestern.edu]

- 16. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Perphenazine's Affinity for Serotonin and Adrenergic Receptors: A Technical Guide

This technical guide provides an in-depth analysis of the binding affinity of perphenazine, a typical antipsychotic of the phenothiazine class, for serotonin and adrenergic receptors. The document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Executive Summary

Perphenazine's therapeutic and side-effect profile is largely dictated by its interaction with a variety of neurotransmitter receptors. While its primary antipsychotic action is attributed to potent antagonism of the dopamine D2 receptor, its affinity for serotonergic and adrenergic receptors is significant and contributes to its overall pharmacological effects.[1][2] This guide summarizes the quantitative binding data, details the experimental methodologies used to determine these affinities, and visualizes the associated signaling pathways.

Receptor Binding Affinity Data

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data for perphenazine's binding affinity at key serotonin and adrenergic receptors.

| Receptor Family | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Serotonin | 5-HT2A | 6 | Not Specified | [3][4] |

| Adrenergic | Alpha-1A | Binding confirmed, specific Ki not provided | Not Specified | [3][4] |

| Adrenergic | Alpha-1 | Antagonism confirmed, specific Ki not provided | Not Specified | [1][5] |

Note: Data for a wider range of subtypes is limited in the provided search results. Perphenazine's principal metabolite, n-dealkylperphenazine (DAPZ), has demonstrated a higher affinity for serotonin-2A receptors than for dopamine-2 receptors. In contrast, perphenazine itself shows a higher affinity for dopamine-2 receptors over serotonin-2A receptors.[6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is commonly achieved through in vitro competition radioligand binding assays.[6][7] This method measures the ability of an unlabeled test compound (perphenazine) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

General Methodology

-

Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors. The protein concentration of this preparation is quantified.[8]

-

Assay Incubation : The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (the "competitor").[8][9]

-

Equilibrium : The mixture is incubated for a specific duration at a controlled temperature to allow the binding reaction to reach equilibrium.[7]

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and bound ligands.[8]

-

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.[8]

-

Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow of a competition radioligand binding assay.

Caption: Workflow for a Competition Radioligand Binding Assay.

Signaling Pathways

Perphenazine acts as an antagonist at 5-HT2A and Alpha-1 adrenergic receptors, blocking the downstream signaling cascades typically initiated by the endogenous ligands (serotonin and norepinephrine, respectively).

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC).

Caption: Perphenazine's antagonistic action on the 5-HT2A signaling pathway.

Similar to the 5-HT2A receptor, the Alpha-1 adrenergic receptor is a Gq-coupled GPCR. Its antagonism by perphenazine blocks the phosphatidylinositol-calcium second messenger system.[10][11]

Caption: Perphenazine's antagonistic action on the Alpha-1 adrenergic pathway.

Conclusion

Perphenazine exhibits significant binding affinity for both serotonin 5-HT2A and alpha-1 adrenergic receptors, acting as an antagonist. This activity, secondary to its potent D2 receptor blockade, is a critical component of its pharmacological profile, influencing its therapeutic efficacy and contributing to side effects such as sedation and orthostatic hypotension.[1][12] The data and methodologies presented in this guide provide a foundational understanding for further research and development in neuropharmacology.

References

- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Perphenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

In Vitro Pharmacological Profile of Perphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine is a typical antipsychotic of the phenothiazine class, historically used in the management of psychotic disorders. Its therapeutic efficacy and side effect profile are dictated by its interactions with a wide array of neurotransmitter receptors. This document provides a comprehensive in vitro characterization of Perphenazine's receptor binding profile. Quantitative binding affinities (Ki) for key central nervous system receptors are summarized, and detailed protocols for their determination are provided. Furthermore, the principal signaling pathways associated with the receptors that Perphenazine targets are illustrated to provide a deeper understanding of its mechanism of action.

Receptor Binding Affinity of Perphenazine

The following table summarizes the in vitro binding affinities of Perphenazine for a range of neurotransmitter receptors. The data is presented as Ki (nM), which represents the equilibrium dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Perphenazine Ki (nM) |

| Dopamine | D1 | - |

| D2 | 0.56[1], 0.765[2] | |

| D3 | 0.13[2], 0.43[1] | |

| D4 | 28.5[2] | |

| Serotonin | 5-HT1A | 421[2] |

| 5-HT2A | 5.6[2][3], 6 | |

| 5-HT2C | 132[3] | |

| 5-HT6 | 17[2][3] | |

| 5-HT7 | 23[2] | |

| Adrenergic | α1A | 10[2] |

| Histamine | H1 | 8[2] |

| H2 | 132[2] | |

| Muscarinic | M1 | - |

Experimental Protocols

The following protocols provide a generalized framework for determining the in vitro receptor binding affinity of compounds like Perphenazine.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the interaction of a ligand with a receptor. The principle involves the competition between a radiolabeled ligand and an unlabeled test compound (e.g., Perphenazine) for binding to the receptor.

Objective: To determine the Ki of Perphenazine for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human receptor gene).

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

-

Unlabeled Perphenazine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates (e.g., GF/C with 0.5% polyethyleneimine pre-soak).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer. Protein concentration should be determined (e.g., via Bradford assay) to ensure consistency across wells.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Cell membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding wells: Cell membrane preparation, radioligand, and a high concentration of a known unlabeled ligand for the receptor.

-

Test Compound wells: Cell membrane preparation, radioligand, and varying concentrations of Perphenazine.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Perphenazine concentration.

-

Determine the IC50 value (the concentration of Perphenazine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Functional assays measure the physiological response of a cell upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs), this often involves measuring the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).

Objective: To determine if Perphenazine acts as an antagonist at a specific GPCR and to quantify its potency (e.g., as an IC50 value).

Materials:

-

A cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

-

A known agonist for the receptor.

-

Perphenazine.

-

Assay-specific reagents (e.g., a fluorescent calcium indicator like Fluo-4 AM for Gq-coupled receptors, or a cAMP detection kit for Gs/Gi-coupled receptors).

-

A microplate reader capable of detecting the assay signal (fluorescence or luminescence).

General Procedure (for a Gq-coupled receptor measuring Ca2+ flux):

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Loading with Dye: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of Perphenazine to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a known agonist for the receptor to stimulate a calcium response.

-

Signal Detection: Measure the change in fluorescence intensity over time using a microplate reader.

-

Data Analysis:

-

The agonist-induced increase in fluorescence represents the receptor's functional response.

-

Plot the inhibition of the agonist response as a function of Perphenazine concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways

Perphenazine's pharmacological effects are a consequence of its interaction with multiple receptor systems, each linked to distinct intracellular signaling cascades. As a potent antagonist, Perphenazine blocks the downstream effects of endogenous ligands at these receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor that couples to Gi/o proteins.[4] Antagonism of D2 receptors by Perphenazine is central to its antipsychotic effects.[4]

References

- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Perphenazine? [synapse.patsnap.com]

Perphenazine Metabolites and Their Pharmacological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The pharmacological activity of these metabolites can contribute to both the therapeutic efficacy and the side-effect profile of the parent drug. This technical guide provides a comprehensive overview of the major metabolites of perphenazine, their pharmacological activity at key neurotransmitter receptors, and the experimental methodologies used for their characterization.

Introduction

Perphenazine exerts its primary antipsychotic effect through the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain[1][2]. However, like other phenothiazines, it is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19. The main metabolic pathways include sulfoxidation, hydroxylation, N-dealkylation, and glucuronidation[1]. Understanding the pharmacological profile of the resulting metabolites is crucial for a complete picture of perphenazine's in vivo action.

Metabolic Pathways of Perphenazine

Perphenazine is metabolized into several key compounds, with the most significant being:

-

Perphenazine Sulfoxide: Formed through the oxidation of the sulfur atom in the phenothiazine ring.

-

7-Hydroxyperphenazine: Results from the hydroxylation of the phenothiazine ring.

-

N-dealkylated Perphenazine (DAPZ): Produced by the removal of the hydroxyethyl group from the piperazine side chain.

-

Glucuronide Conjugates: Formed by the conjugation of glucuronic acid to hydroxylated metabolites, facilitating their excretion.

The metabolic conversion of perphenazine can be visualized as follows:

Pharmacological Activity of Perphenazine and its Metabolites

The pharmacological activity of perphenazine and its primary metabolites is summarized in the table below. The data is presented as inhibition constants (Ki) where available, which represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Alpha-1 Adrenergic | Pharmacological Notes |

| Perphenazine | 0.56[3] | 0.43[3] | 6[3] | Antagonist | Potent antagonist at D2 and D3 receptors. Also exhibits affinity for 5-HT2A and alpha-1 adrenergic receptors[1][2][3]. |

| 7-Hydroxyperphenazine | Active | - | Lower affinity than for D2 | Active | An active metabolite with significant affinity for D2 receptors, estimated to have 20-70% of the parent drug's potency at D2 and alpha-1 receptors. It demonstrates a higher affinity for dopamine-2 receptors than for serotonin-2A receptors[4][5]. |

| N-dealkylated Perphenazine (DAPZ) | Lower affinity than Perphenazine | - | Higher affinity than for D2 | Active | Demonstrates a higher affinity for serotonin-2A receptors than for dopamine-2 receptors, a profile that is qualitatively similar to some atypical antipsychotics. Its potency at D2 and alpha-1 receptors is estimated to be 20-70% of perphenazine[4][5]. |

| Perphenazine Sulfoxide | Virtually inactive | Virtually inactive | Virtually inactive | Virtually inactive | Considered to be pharmacologically inactive at dopamine D2, alpha-1, and alpha-2 adrenoceptors[5]. It is described as a D2 dopamine receptor antagonist in some commercial contexts, but peer-reviewed studies indicate a lack of significant activity[6]. |

Signaling Pathways

Perphenazine and its active metabolites primarily exert their effects through the blockade of dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G-proteins (Gi/o). Agonist binding to D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By acting as antagonists, perphenazine and its active metabolites prevent this signaling cascade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

Structural Activity-Relationship of Perphenazine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity-relationships (SAR) that govern the pharmacological profile of perphenazine, a potent typical antipsychotic of the piperazinyl phenothiazine class. Understanding these relationships is critical for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.

Introduction to Perphenazine

Perphenazine, chemically 2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethanol, has been a cornerstone in the management of psychotic disorders for decades.[1] Its therapeutic effects, primarily the alleviation of positive symptoms of schizophrenia such as hallucinations and delusions, stem from its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] Like other phenothiazines, its activity is intricately linked to its three-ring core structure, the nature of the substituent at the C2 position, and the composition of the aminoalkyl side chain at the N10 position. This document delineates these structural determinants of activity, presents comparative quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

The Phenothiazine Pharmacophore: Core Structural Requirements

The antipsychotic activity of perphenazine and its analogs is contingent on a specific molecular architecture. The fundamental structure is the phenothiazine tricycle, a lipophilic scaffold that facilitates brain penetration.[4] Key structural modifications that dictate potency and receptor selectivity are found at three primary locations:

-

Position C2 on the Phenothiazine Ring: Substitution at this position is critical for neuroleptic activity.

-

The Alkyl Side Chain at Position N10: The length and branching of this chain are paramount.

-

The Terminal Amino Group: The nature of this group differentiates phenothiazine subclasses and significantly impacts potency.

Detailed Structural Activity-Relationship (SAR) Analysis

Ring Substitution (Position C2)

For the phenothiazine class, substitution at the C2 position with an electron-withdrawing group is a crucial determinant of antipsychotic potency. Unsubstituted phenothiazine itself shows minimal activity.[5]

-

Nature of the Substituent: The potency increases with the electron-withdrawing strength of the substituent. The general order of potency for C2 substituents is: -CF₃ > -Cl > -SCH₃ > -H.[4]

-

Perphenazine's Chloro Group: Perphenazine possesses a chlorine atom at C2, classifying it as a medium-to-high potency agent.[6][7]

-

Analogs: Fluphenazine, an analog with a more strongly electron-withdrawing trifluoromethyl (-CF₃) group at C2, is more potent than perphenazine. In contrast, chlorpromazine, which also has a -Cl at C2 but a different side chain, is less potent than perphenazine.[7]

-

Other Positions: Substitution at C1, C3, or C4 generally leads to a decrease in activity compared to C2 substitution.[4][8]

N10 Side Chain

A three-carbon propylene chain separating the nitrogen of the phenothiazine ring (N10) and the terminal amino nitrogen is optimal for neuroleptic activity.[5][9]

-

Chain Length: Shortening the chain to two carbons or lengthening it to four or more carbons significantly reduces antipsychotic potency.

-

Branching: Introducing a methyl group on the carbon adjacent to the ring system (the α-carbon) decreases activity. Branching at the β-carbon also tends to reduce potency.[9]

Terminal Amino Group

The nature of the terminal amine is a defining feature that separates phenothiazines into different subclasses and has a profound impact on D2 receptor affinity.

-

Tertiary Amine: A tertiary amino group is essential for maximal activity. Secondary or primary amines are significantly less potent.[4][9]

-

Piperazine vs. Aliphatic: Perphenazine belongs to the piperazine subclass. This piperazine ring confers higher potency compared to the aliphatic (e.g., dimethylamino in chlorpromazine) or piperidine subclasses.[6]

-

Piperazine Substitution: The addition of a hydroxyethyl group to the terminal nitrogen of the piperazine ring, as seen in perphenazine, further modulates activity and pharmacokinetic properties. Esterification of this hydroxyl group with long-chain fatty acids can produce long-acting depot formulations (e.g., perphenazine enanthate).

Quantitative Data: Receptor Binding Profiles

The clinical effects and side-effect profiles of perphenazine and its analogs are dictated by their binding affinities (expressed as Kᵢ values, where a lower value indicates higher affinity) for a range of neurotransmitter receptors. Perphenazine is a potent D2 antagonist but also interacts with several other receptors.

| Compound | D₂ (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | α₁ (Kᵢ, nM) | H₁ (Kᵢ, nM) | M₁ (Kᵢ, nM) |

| Perphenazine | 0.8 - 1.1 | 3.6 - 5.0 | 1.3 - 2.0 | 2.0 - 3.9 | 77 - 100 |

| Fluphenazine | 0.4 - 1.0 | 4.9 - 11 | 1.8 - 4.0 | 2.0 - 10 | 180 - 1000 |

| Chlorpromazine | 3.5 - 10 | 4.6 - 13 | 2.8 - 3.0 | 3.1 - 4.0 | 10 - 27 |

| Haloperidol | 0.5 - 1.5 | 18 - 120 | 10 - 18 | 1,800 - 4100 | >10,000 |

| Clozapine** | 125 - 160 | 5.4 - 12 | 7.0 - 14 | 1.1 - 6.0 | 1.9 - 2.6 |

| Note: Haloperidol is a butyrophenone, included for comparison as a high-potency typical antipsychotic. | |||||

| Note: Clozapine is an atypical antipsychotic, included for comparison. | |||||

| (Data compiled from multiple sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database and other cited literature. Values can vary between assays and are presented as ranges.) |

Interpretation:

-

D₂ Affinity: Perphenazine's high affinity (low Kᵢ) for D2 receptors correlates with its antipsychotic potency. It is comparable to fluphenazine and haloperidol in this regard.

-

5-HT₂A Affinity: Its relatively high affinity for 5-HT₂A receptors is a feature shared with some atypical antipsychotics, though its D₂ affinity is much stronger. The ratio of 5-HT₂A to D₂ binding is a key factor in determining a drug's "atypicality."

-

Other Receptors: Affinity for α₁-adrenergic receptors can lead to orthostatic hypotension, while H₁ histamine receptor antagonism is associated with sedation and weight gain. Its lower affinity for M₁ muscarinic receptors compared to chlorpromazine suggests a lower burden of anticholinergic side effects (e.g., dry mouth, constipation).

Mechanism of Action and Signaling Pathways

Perphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] D2 receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o inhibitory pathway.

By blocking D2 receptors, perphenazine prevents dopamine from binding and initiating the downstream signaling cascade. This leads to a reversal of the Gαi/o-mediated inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which ultimately normalizes dopamine-related neurotransmission and reduces psychotic symptoms.

Key Experimental Protocols

The SAR of perphenazine and its analogs is elucidated through a combination of in vitro and in vivo experiments.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the D2 receptor.

Objective: To determine the inhibition constant (Kᵢ) of perphenazine analogs for the human dopamine D2 receptor.

Methodology:

-

Tissue Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the recombinant human D2L receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride is used as the radioligand, which binds with high affinity to D2 receptors.

-

Incubation: Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., a perphenazine analog).

-

Total vs. Non-specific Binding:

-

Total Binding: Radioligand + Membranes.

-

Non-specific Binding (NSB): Determined by adding a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride) to displace all specific binding of the radioligand.

-

-

Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated as Total Binding - NSB. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.

In Vivo: Apomorphine-Induced Stereotypy in Rodents

This behavioral model assesses the functional D2 receptor blockade in living animals.

Objective: To evaluate the in vivo efficacy of perphenazine analogs in blocking dopamine D2 receptor-mediated behaviors.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to the testing environment (e.g., individual transparent observation cages).

-

Drug Administration: Animals are divided into groups. One group receives the vehicle (control), and other groups receive different doses of the test compound (e.g., a perphenazine analog) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Dopamine Agonist Challenge: After a set pretreatment time (e.g., 30-60 minutes), all animals are challenged with a subcutaneous injection of apomorphine (a potent dopamine agonist, e.g., 1.5 mg/kg), which induces stereotypical behaviors like compulsive sniffing, licking, and gnawing.

-

Behavioral Observation: Immediately after the apomorphine challenge, animals are observed for a fixed period (e.g., 30-60 minutes). The intensity of stereotypical behavior is scored by a trained observer, often at regular intervals.

-

Scoring: A rating scale is used (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = sniffing with intermittent licking/chewing; 4 = continuous, intense licking/chewing).

-

Data Analysis: The scores are summed for each animal. The ability of the test compound to reduce the apomorphine-induced stereotypy score compared to the vehicle-treated group is determined. The dose that produces a 50% reduction in the behavior (ED₅₀) can be calculated to quantify the compound's in vivo potency.

Conclusion

The pharmacological activity of perphenazine is a direct consequence of its specific chemical structure. The key SAR principles for the phenothiazine class—an electron-withdrawing group at C2, a three-carbon N10 side chain, and a terminal piperazine ring—combine to create a high-affinity ligand for the dopamine D2 receptor. Its interactions with a wider array of receptors, including 5-HT₂A, α₁, and H₁, further shape its therapeutic and side-effect profile. A thorough understanding of these structure-activity relationships, quantified by robust in vitro and in vivo assays, remains indispensable for the ongoing effort to develop novel antipsychotic agents with superior efficacy and greater patient tolerability.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic Dose Equivalents and Dose-Years: A Standardized Method for Comparing Exposure to Different Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of subchronic treatments with atypical antipsychotic drugs on dopamine D2 and serotonin 5-HT2A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. biorxiv.org [biorxiv.org]